molecular formula C8H9NO B177418 1-Allyl-1H-pyrrole-2-carbaldehyde CAS No. 101001-68-7

1-Allyl-1H-pyrrole-2-carbaldehyde

Cat. No. B177418
M. Wt: 135.16 g/mol
InChI Key: PNZWYEBTQGJWJX-UHFFFAOYSA-N
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Description

“1-Allyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C8H9NO. It has an average mass of 135.163 Da and a monoisotopic mass of 135.068420 Da .


Synthesis Analysis

While specific synthesis methods for “1-Allyl-1H-pyrrole-2-carbaldehyde” were not found, pyrrole derivatives can be synthesized through various methods. For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The molecular structure of “1-Allyl-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring with an allyl group and a carbaldehyde group attached .


Chemical Reactions Analysis

Pyrrole-2-carboxaldehyde derivatives, which include “1-Allyl-1H-pyrrole-2-carbaldehyde”, have been isolated from many natural sources and can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives .


Physical And Chemical Properties Analysis

“1-Allyl-1H-pyrrole-2-carbaldehyde” has a density of 1.0±0.1 g/cm3, a boiling point of 226.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C. Its enthalpy of vaporization is 46.3±3.0 kJ/mol, and it has a flash point of 90.7±22.6 °C .

Scientific Research Applications

  • Scientific Field : Biochemistry and Pharmacology
  • Summary of the Application : Py-2-C derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . These observations suggest that molecules containing this skeleton have various biological functions .
  • Methods of Application or Experimental Procedures : Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . For example, from the mangrove plant Aegiceras corniculatum, two Py-2-C derivatives were isolated, and the structures were determined with spectroscopic analyses .
  • Results or Outcomes : Py-2-C derivatives have been found to have various physiological activities. For instance, the pyrrole-2-carbaldehydes bearing a morpholine chromophore will attract much attention for their potential use in pharmaceutical applications .

Safety And Hazards

While specific safety and hazard information for “1-Allyl-1H-pyrrole-2-carbaldehyde” was not found, it’s important to handle all chemical substances with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and ensure good ventilation during use .

Future Directions

The future directions of “1-Allyl-1H-pyrrole-2-carbaldehyde” research could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. As a pyrrole derivative, it may have potential uses in the development of new drugs or other chemical products .

properties

IUPAC Name

1-prop-2-enylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-5-9-6-3-4-8(9)7-10/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZWYEBTQGJWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449090
Record name 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-1H-pyrrole-2-carbaldehyde

CAS RN

101001-68-7
Record name 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Aly - 2013 - escholarship.mcgill.ca
… 1-allyl-1H-pyrrole-2-carbaldehyde To a stirred mixture of 50% aqueous NaOH solution, 2-… over Na2SO4 and concentrated in vacuo to give 1-allyl-1H-pyrrole-2-carbaldehyde 66%. …
Number of citations: 2 escholarship.mcgill.ca

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